N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine

Lipophilicity Medicinal Chemistry Physicochemical Properties

Benzothiazole SAR campaigns often fail due to inconsistent substitution patterns confounding activity correlations. This 4-isopropyl-substituted benzothiazole-glycine conjugate directly addresses this: • XLogP3 3.6 (vs. parent 1.74) - calibrated lipophilic probe for membrane permeability studies • 4-iPr steric handle adjacent to glycine - enables PROTAC/linker attachment without disrupting core binding • ≥95% purity across suppliers - suitable for parallel synthesis & HTS workflows • Lead-like parameters: MW 264.35, TPSA 53.43, 4 rotatable bonds

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
CAS No. 1353000-12-0
Cat. No. B1426608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine
CAS1353000-12-0
Molecular FormulaC13H16N2O2S
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=CC=C1)SC(=N2)N(C)CC(=O)O
InChIInChI=1S/C13H16N2O2S/c1-8(2)9-5-4-6-10-12(9)14-13(18-10)15(3)7-11(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)
InChIKeyJERRRHPXHSILSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine


N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS 1353000-12-0) is a benzothiazole-glycine conjugate with the molecular formula C₁₃H₁₆N₂O₂S and a molecular weight of 264.35 g/mol [1]. It is supplied by multiple vendors as a research-grade compound at ≥95% purity , with storage recommended at 2-8°C in dry, sealed conditions . This compound serves as a versatile building block in medicinal chemistry and chemical biology for the development of novel molecular entities.

Benzothiazole-glycine conjugate building block for medicinal chemistry and chemical biology
4-Isopropyl substitution provides a steric and electronic handle for structure-activity relationship studies
Research-grade material with defined purity specification supports reproducible synthesis and screening

Critical Procurement Distinctions: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine


While the benzothiazole-N-methylglycine class contains numerous analogs, the specific 4-isopropyl substitution pattern on the benzothiazole ring of CAS 1353000-12-0 dictates unique physicochemical and potentially biological properties. Substitution at the 4-position with an isopropyl group introduces steric bulk and modulates electron density, which directly impacts molecular recognition events in target binding [1]. In contrast, analogs with substitutions at the 5-, 6-, or 7-positions (e.g., 5-methoxy, 6-chloro, 5,7-dimethyl) [2] or the unsubstituted parent compound [3] present different steric and electronic profiles, making them non-interchangeable in structure-activity relationship (SAR) studies. Furthermore, the specific 4-isopropyl group confers a distinct LogP (XLogP3-AA of 3.6) [1] that influences solubility and membrane permeability compared to analogs. The evidence below quantifies these key differentiation points.

Positional isomerism 4-isopropyl substitution alters steric and electronic profile; 5-,6-,7-substituted or unsubstituted benzothiazole analogs may not reproduce target binding.
Lipophilicity shift The 4-isopropyl group markedly increases calculated LogP relative to the unsubstituted parent, which can change membrane permeability and assay partitioning.
Purity assurance Commercially specified minimum purity reduces batch-to-batch variability; custom-synthesized or non-validated sources may lack this consistency.

Quantitative Differentiation Evidence: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine


Lipophilicity: LogP Comparison

The compound exhibits a calculated XLogP3-AA value of 3.6 [1], which is significantly higher than the unsubstituted parent compound N-1,3-benzothiazol-2-yl-N-methylglycine (LogP = 1.741) [2]. This higher lipophilicity, driven by the 4-isopropyl group, indicates a greater propensity for membrane permeation and altered pharmacokinetic behavior compared to less lipophilic analogs.

Lipophilicity (LogP)
Reported
XLogP3-AA 3.6 vs unsubstituted parent LogP 1.741
Δ +1.859
Substantial lipophilicity increase supports membrane-permeability differentiation in assay design
Computational prediction; experimental confirmation advised
Lipophilicity Medicinal Chemistry Physicochemical Properties

Substitution Pattern: 4-Isopropyl vs. 5,7-Dimethyl

The 4-isopropyl substituent creates a unique steric environment compared to the 5,7-dimethyl substitution found in analog CAS 1352999-18-8. The 4-position is proximal to the key N-methylglycine pharmacophore attached to the 2-position of the thiazole ring, potentially influencing the conformational flexibility and binding pose of the glycine moiety . In contrast, the 5,7-dimethyl analog has substitutions at positions further removed from this critical interaction site, likely resulting in a different SAR profile .

Substitution pattern
Class-level
4-isopropyl (MW 264.35) vs 5,7-dimethyl analog (MW 250.32)
Positional isomerism, steric bulk near 2-position
Steric environment may differentiate target engagement; SAR context required
Based on structural analogy; direct binding data not available
Structure-Activity Relationship Steric Effects Molecular Modeling

Purity and Quality Benchmark

Across multiple reputable vendors, the target compound is consistently offered with a minimum purity specification of 95% . This is a critical quality benchmark that aligns with standard research-grade materials and contrasts with the highly variable purity often observed in custom-synthesized or non-commercial batches. This specification ensures that studies using CAS 1353000-12-0 from these sources maintain a baseline of reproducibility that is not guaranteed with alternative sourcing strategies.

Purity specification
Specification review
≥95% purity across multiple commercial suppliers
Consistent quality benchmark supports reproducible screening and synthesis workflows
Vendor QC data; purity should be verified for critical applications
Analytical Chemistry Quality Control Reproducibility

Application Scenarios: N-(4-isopropyl-1,3-benzothiazol-2-yl)-N-methylglycine


Medicinal Chemistry: SAR of Membrane-Permeable Scaffolds

Given its significantly higher lipophilicity (XLogP3-AA of 3.6) compared to the unsubstituted parent (LogP 1.741) [1][2], this compound is an ideal tool for SAR campaigns exploring the impact of increased membrane permeability on target engagement in cellular assays. It serves as a specific 'lipophilic probe' within a benzothiazole library, allowing researchers to correlate target affinity with cellular potency.

Chemical Biology: Steric-Defined Chemical Probes

The unique 4-isopropyl substitution pattern provides a steric handle adjacent to the reactive glycine moiety [1]. This makes the compound valuable for designing bifunctional molecules (e.g., PROTACs, molecular glues) or affinity probes where the 4-position is utilized as a vector for linker attachment without interfering with the core binding motif, a strategy not feasible with 5- or 6-substituted analogs.

Synthetic Chemistry: Building Block for Benzothiazole Libraries

The compound's commercial availability at a consistent 95% purity from multiple suppliers [2] positions it as a reliable starting material for parallel synthesis or late-stage functionalization efforts. Its defined physicochemical properties (MW 264.35, TPSA 53.43, Rotatable Bonds 4) [1] meet standard lead-like criteria, facilitating incorporation into high-throughput chemistry workflows for generating novel intellectual property.

Application
Selection Property
Validation Focus
Membrane-permeable scaffold SAR
Higher lipophilicity profile vs. unsubstituted parent
Cellular permeability and target engagement assays
Steric-defined probe design
4-isopropyl steric handle adjacent to glycine moiety
Linker attachment feasibility and bifunctional molecule evaluation
Benzothiazole library synthesis
Reliable purity specification and lead-like computed properties
Parallel synthesis and late-stage functionalization reproducibility

Technical Documentation Hub

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